二氧化钛硫酸盐

描述

Synthesis Analysis

The synthesis of titanium oxide sulphate involves processes like thermal hydrolysis of titanium tetrachloride, leading to titanium oxide (TiO2) and sulfated titanium oxide (TiO2-SO4^2-) formations. These compounds exhibit mixed crystalline structures such as anatase, brookite, and rutile, with sulfation stabilizing the anatase structure and coexisting with a small amount of brookite structure (Benito et al., 2014).

Molecular Structure Analysis

The molecular structure of titanium oxide varies depending on the synthesis method and conditions. Sulfur doping, for instance, has been found to cause the absorption edge of TiO2 to shift into the lower-energy region, implying modifications to its molecular structure and enhancing its application in photocatalysis (Umebayashi et al., 2002).

Chemical Reactions and Properties

Titanium oxide sulphate engages in various chemical reactions, exhibiting high surface area and reactivity, especially when modified with sulfur or other elements. For example, titanium oxide-Ti3C2 hybrids have demonstrated enhanced polysulfide adsorption ability, crucial for applications like lithium-sulfur batteries (Pan et al., 2019).

Physical Properties Analysis

Titanium oxide sulphate's physical properties, such as surface area and porosity, are significantly influenced by its synthesis and post-synthesis treatments. High surface area crystalline titanium dioxide, for instance, showcases its potential in electrochemical energy storage and catalysis, indicating the material's versatility and efficiency in various applications (Fröschl et al., 2012).

Chemical Properties Analysis

The chemical properties of titanium oxide sulphate, particularly its reactivity and interaction with other substances, are central to its application in fields such as photocatalysis and environmental remediation. Surface- and structural-dependent reactivity studies highlight how synthetic manipulations can enhance its chemical heterogeneous reactivity, underscoring the material's adaptability and utility (Giles et al., 2022).

科学研究应用

环境和能源应用:二氧化钛已广泛用于环境和能源领域,包括光催化、太阳能电池和锂离子电池。它的性质非常适合染料敏化太阳能电池、锂离子电池、光催化制氢、光催化 CO2 还原、光催化降解和吸附去除污染物(Wei 等,2018)。

纳米粉末的合成:二氧化钛纳米粉末已经从纯化的赤泥硫酸浸出液中合成,主要以锐钛矿的形式存在。该工艺涉及溶剂萃取、萃取和化学沉淀,得到高品位的二氧化钛白色沉淀(Tsakiridis 等,2011)。

催化和光催化:TiO2 独特的表面、电子和催化性能使其在传统领域(颜料、化妆品、牙膏和油漆)和功能领域(如光电化学电池、染料敏化太阳能电池、催化、光伏电池、传感器和生物医学治疗)中都具有很高的应用性。它在能源、环境和健康方面发挥着重要作用(Liu 等,2014)。

谷物中氮含量的测定:二氧化钛在凯氏法中用作催化剂,用于测定谷物中的总氮含量。该应用涉及将二氧化钛与硫酸铜和硫酸钾一起使用(Williams,1973)。

癌症治疗诊断:基于 TiO2 的纳米材料越来越多地用于生物医学,特别是用于癌症治疗诊断。这些材料用于药物递送系统和各种疗法,如光热、光动力和声动力疗法。它们还用于单/多模态成像和诊断有效性增强(Wang 等,2020)。

医学应用:二氧化钛纳米颗粒在医学治疗中具有重要意义,特别是在光动力疗法中,用于治疗牛皮癣和癌症等疾病。它们通过产生活性氧来诱导细胞死亡的能力至关重要(Ziental 等,2020)。

安全和危害

未来方向

属性

IUPAC Name |

oxotitanium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADRTWZQWGIUGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

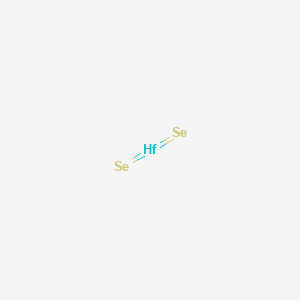

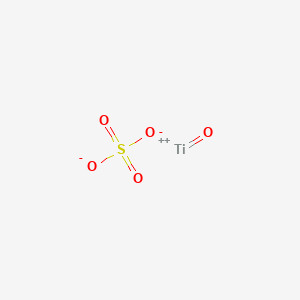

[O-]S(=O)(=O)[O-].O=[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5STi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Titanium, oxo(sulfato(2-)-kappaO,kappaO')- | |

CAS RN |

13825-74-6 | |

| Record name | Titanium oxysulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13825-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。